tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate
Description
This compound features a piperidine-1-carboxylate core protected by a tert-butyl group, with a carbamoyl methyl substituent at the 4-position of the piperidine ring. The carbamoyl group is further functionalized with a 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl chain, introducing a pyrazole-containing ethoxyethyl moiety.
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[2-(2-pyrazol-1-ylethoxy)ethylamino]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O4/c1-19(2,3)27-18(25)22-10-5-16(6-11-22)15-17(24)20-8-13-26-14-12-23-9-4-7-21-23/h4,7,9,16H,5-6,8,10-15H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQZYOGLMYZVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including alkylation, amination, and esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological targets. Notably, it has been studied for its effects on:
- Enzyme Inhibition : Research indicates that derivatives similar to this compound can act as inhibitors of specific enzymes such as p38 mitogen-activated protein kinases (MAPKs), which are implicated in inflammatory responses .
- Anticancer Activity : Preliminary studies suggest that pyrazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
Pharmacology
The pharmacological profile of tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate includes:
- Anti-inflammatory Properties : Compounds with similar structures have shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases .
- Neuroprotective Effects : Some studies have suggested that pyrazole derivatives may protect neuronal cells from oxidative stress, indicating their potential in neurodegenerative disease models.
Biological Studies
Research has demonstrated that the compound can be utilized in various biological assays:
- Cell Signaling Pathways : It has been used to investigate the modulation of signaling pathways involved in cell proliferation and survival .
- High Throughput Screening : The compound can be part of libraries used in high-throughput screening for discovering new drug candidates targeting specific receptors or enzymes.
Case Studies
Several case studies highlight the applications and efficacy of similar compounds:
Mechanism of Action
The mechanism of action of tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
tert-butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate ()
- Key Differences : Replaces the pyrazole-ethoxyethyl chain with benzyl and ethyl groups on the carbamoyl nitrogen.
- Synthesis : Alkylation of the carbamoyl nitrogen using NaOtBu and 15-crown-5 in THF .
tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate ()
- Key Differences : Incorporates a trifluoromethylbenzyl group , introducing electron-withdrawing fluorine atoms.
- Synthesis : Similar alkylation strategy with NaOtBu and 15-crown-5 .
- Impact : The CF₃ group increases metabolic stability and may enhance binding affinity to hydrophobic pockets in target proteins.
tert-butyl (3S,4R)-4-(3-((2-(1H-pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)piperidine-1-carboxylate (13ay) ()
- Key Differences : Features a 2-(1H-pyrazol-4-yl)ethyl chain instead of the ethoxyethyl linker.
- Synthesis : Substitution with 2-(1H-pyrazol-4-yl)ethylamine yields a 36% product, indicating synthetic challenges due to steric hindrance .
- Impact : The shorter linker and pyrazole position (4 vs. 1) may alter conformational flexibility and target engagement.
Pyrazole-Functionalized Analogs
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate ()
- Key Differences : Replaces the ethoxyethyl-carbamoyl group with a boron-containing tetramethyl dioxaborolane-pyrazole moiety.
- Applications : Designed for Suzuki-Miyaura cross-coupling reactions, highlighting its utility in medicinal chemistry for late-stage diversification .
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate ()
- Key Differences: Substitutes the pyrazole-ethoxyethyl chain with a thiazole-phenoxy group and uses an ethyl ester instead of tert-butyl carbamate.
Structural and Functional Analysis
Key Structural Features
Functional Implications
- Pyrazole Position : Pyrazole at the 1-position (target compound) vs. 4-position (13ay) may influence hydrogen-bonding patterns in target binding .
- Electron Effects : Trifluoromethyl groups () enhance metabolic stability but may reduce solubility, whereas ethoxyethyl chains balance hydrophilicity and lipophilicity .
Biological Activity
The compound tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a piperidine ring, a carbamate moiety, and a pyrazole derivative, which are significant for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing pyrazole and piperidine structures exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds related to this structure have shown potential in reducing inflammation. The presence of the piperidine ring is often associated with anti-inflammatory activity, as seen in other studies where similar compounds were tested for their ability to inhibit pro-inflammatory cytokines .
- Cytotoxicity : Some studies have indicated that derivatives of pyrazole can exhibit cytotoxic effects on cancer cell lines. For example, research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of inflammatory mediators .
- Modulation of Cell Signaling Pathways : The compound may also interact with cell signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells. This modulation can lead to reduced proliferation and increased programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
These findings underscore the potential therapeutic applications of this compound.
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization requires addressing reaction conditions, catalyst selection, and purification techniques. For example:
- Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation between the carbamoyl methyl group and the ethoxyethylpyrazole moiety .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side products .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate the product. Evidence from similar piperidine derivatives shows >90% purity using this method .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR can confirm the piperidine ring, tert-butyl group, and pyrazole connectivity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., expected [M+H] for CHNO: 415.2342) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced: How can computational modeling aid in predicting the reactivity of functional groups in this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are key:
- Reactivity Hotspots : Identify electrophilic sites (e.g., pyrazole N-atoms) using Fukui indices .
- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to predict reaction pathways for nucleophilic substitutions .
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
Advanced: How should researchers address contradictory toxicity data in early-stage studies?
Methodological Answer:
Contradictions often arise from assay variability or incomplete characterization. Mitigation strategies include:
- Dose-Response Curves : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) across a broad concentration range (1 nM–100 µM) to establish LD values .
- Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to toxicity .
- Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl piperidine derivatives with Category 4 acute toxicity ).
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
SAR analysis involves systematic structural modifications and bioactivity testing:
- Core Modifications : Replace the pyrazole ring with imidazole or triazole to assess impact on target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to evaluate changes in logP and potency .
- Data Correlation : Use multivariate regression to link structural descriptors (e.g., Hammett σ) with IC values in enzyme inhibition assays .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Adhere to hazard classifications (Category 4 acute toxicity via oral/dermal/inhalation routes ):
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use respiratory protection (e.g., N95 mask) during powder handling .
- Ventilation : Conduct reactions in a fume hood to limit airborne exposure (<1 mg/m recommended ).
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .
Advanced: How can researchers design reaction scalability studies for this compound?
Methodological Answer:
Scalability requires balancing efficiency and reproducibility:
- Batch vs. Flow Chemistry : Compare yields in batch reactors (25–100 mL) vs. microfluidic systems to identify optimal throughput .
- Catalyst Loading : Test reduced Pd/C concentrations (0.5–2 mol%) in hydrogenation steps to minimize costs without compromising yield .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real-time .
Advanced: What methodologies resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine CH groups from ethoxyethyl chains) .
- Isotopic Labeling : Synthesize C-labeled tert-butyl groups to confirm assignments in complex spectra .
- Crystallography : Obtain single-crystal X-ray data if the compound crystallizes, providing unambiguous bond-length/angle validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
